3-Methoxy-N-neopentylaniline

Vue d'ensemble

Description

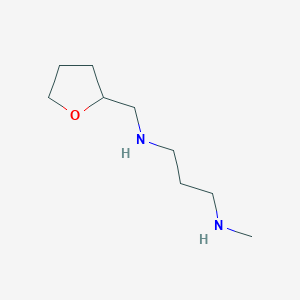

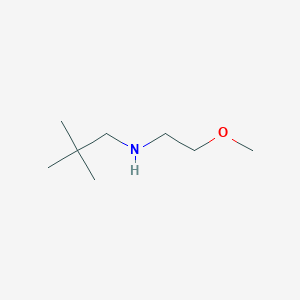

3-Methoxy-N-neopentylaniline is a specialty product used in proteomics research . It has a molecular formula of C12H19NO and a molecular weight of 193.29 .

Synthesis Analysis

A new Schiff base complex of methyltrioxorhenium, derived from 3-methoxy-N-salicylidene aniline, has been synthesized . This complex displays a cis-arrangement of the Schiff base ligand to the Re-bonded methyl group .Molecular Structure Analysis

This compound contains a total of 33 bonds, including 14 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amine (aromatic), and 1 ether (aromatic) .Chemical Reactions Analysis

A protocol has been proposed to produce methyl-substituted amines by the selective reaction of the methoxy groups of lignin and aniline compounds . It was found that LiI in the ionic liquid 1-hexyl-3-methylimidazolium tetrafluoroborate could catalyze the reaction efficiently .Applications De Recherche Scientifique

Metabolism and Biological Activity

Metabolite Analysis in Neurological Disorders

Studies on 3-methoxy derivatives, such as 3-methoxy-4-hydroxyphenylalanine (a close relative to 3-Methoxy-N-neopentylaniline), have shown their presence in urine of patients with specific medical conditions and their potential role in understanding metabolic pathways in neurological disorders (Gjessing, 1963).

Implications in Parkinson's Disease Treatment

Research indicates that 3-methoxy derivatives can interfere with dopamine levels restoration by L-dopa, which has implications for Parkinson's disease treatment strategies (Gervas et al., 1983).

Enzymatic Studies

Investigations into the metabolic pathways of similar compounds in rat liver have provided insights into enzymatic processes, which could be relevant for understanding how this compound and similar compounds are metabolized (Maeda & Shindo, 1976).

Synthetic Applications

Synthetic Methodologies

Research on the synthesis of deuterium-labeled catecholamines and their precursors, including methoxy-substituted compounds, highlights the potential of these compounds in developing analytical methods and studying metabolic pathways (Lindström et al., 1974).

Antibacterial Activity

Studies on 3-substituted uracils, which share structural similarities with this compound, have revealed their potent inhibitory effects on bacterial DNA polymerase and significant antibacterial activity, suggesting potential applications in developing new antimicrobial agents (Zhi et al., 2005).

Mécanisme D'action

Target of Action

3-Methoxy-N-neopentylaniline is a specialty product used in proteomics research . .

Biochemical Pathways

It’s worth noting that similar compounds have been used in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This suggests that this compound may potentially influence pathways involving carbon–carbon bond formation.

Result of Action

Given its use in proteomics research , it may be involved in protein-related processes.

Propriétés

IUPAC Name |

N-(2,2-dimethylpropyl)-3-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-12(2,3)9-13-10-6-5-7-11(8-10)14-4/h5-8,13H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHVZIMXMRPDQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3076674.png)

![Ethyl 4-({[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B3076683.png)

![N-(2-chlorophenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3076691.png)

![N-(2-chloro-4-methylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3076693.png)

![N-(3,4-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3076700.png)

![N-(2-chlorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3076714.png)

![N-(3-chlorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3076718.png)

![N-(2-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3076719.png)

![N-(4-fluorobenzyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B3076727.png)

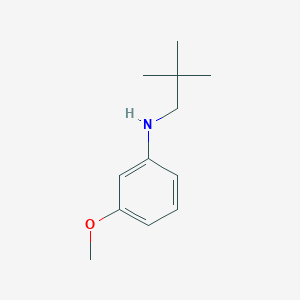

![3-[(3-Methoxypropyl)amino]propanenitrile](/img/structure/B3076738.png)